(S)1-(3-Methylphenyl)-1,2-ethanediol
Description
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1S)-1-(3-methylphenyl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9-11H,6H2,1H3/t9-/m1/s1 |
InChI Key |
WPVZJYFBUIBTRC-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](CO)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Variations
Key structural analogs differ in substituent position, substituent type, and stereochemistry. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected 1,2-Ethanediol Derivatives
Physicochemical and Thermodynamic Properties
- Solubility :
Polar 1,2-ethanediol derivatives (e.g., unsubstituted (S)-1-phenyl-1,2-ethanediol) exhibit high water solubility due to hydrogen bonding, while hydrophobic substituents (e.g., naphthyl or ethyl groups) reduce solubility . - Thermodynamic Behavior: 1,2-Ethanediol/water mixtures show exothermic mixing, but substituents like methyl or ethyl disrupt hydrogen-bonding networks compared to methanol/water systems .
Preparation Methods
Key Parameters:
-
Substrate : 3-Methyl-α-hydroxy acetophenone.
-
Conditions : pH 6.0, 16 hours, 1.0 M substrate concentration.
Mechanism : CMCR selectively reduces the ketone to the (S)-diol, while GDH regenerates NADPH via glucose oxidation. Lyophilized whole cells enhance stability and scalability.
Advantages :
-
High substrate tolerance (up to 1.0 M).
-
No external cofactor required.
-
Environmentally benign.
Microbial Asymmetric Reduction Using Candida parapsilosis
Whole-cell biocatalysis with Candida parapsilosis ATCC 7330 offers a one-pot synthesis from α-oxoaldehydes. This method was demonstrated for (S)-1-phenyl-1,2-ethanediols with >99% ee.
Protocol:
-
Substrate : 3-Methylphenylglyoxal.
-
Reaction Medium : Phosphate buffer (pH 7.0) with 20% acetone.
Optimization :
-
Cosolvents (e.g., acetone) improve substrate solubility.
Limitations :
-
Substrate inhibition at concentrations >50 mM.
Lipase-Catalyzed Kinetic Resolution
Pseudomonas cepacia lipase resolves racemic 1-(3-methylphenyl)-1,2-ethanediol via enantioselective transesterification. While less efficient, this method provides moderate ee.
Performance:
-
Substrate : Racemic 1-(3-methylphenyl)-1,2-ethanediol.
-
Conditions : Vinyl acetate as acyl donor, hexane solvent.
Trade-offs :
-
Requires racemic starting material.
-
Lower enantioselectivity compared to biocatalytic methods.
Chemoenzymatic Synthesis via Epoxide Hydrolysis
Epoxide hydrolases from Caulobacter crescentus and Mugil cephalus hydrolyze styrene oxide derivatives to vicinal diols. Modifying the substrate to 3-methylstyrene oxide could yield the (S)-diol.
Pathway:
-
Epoxidation : 3-Methylstyrene → 3-methylstyrene oxide.
Challenges :
-
Requires stereochemical inversion for (S)-configuration.
-
Limited data on meta-substituted epoxides.
Chiral Sulfonamide-Catalyzed Reduction
Polymer-supported chiral sulfonamides with NaBH₄ reduce α-hydroxy ketones to diols. For 3-methylphenyl derivatives, this method achieves 94% ee.
Conditions:
Drawbacks :
-
Multi-step synthesis of catalysts.
-
Scalability issues.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Substrate Conc. | Scalability |
|---|---|---|---|---|
| Biocatalytic Reduction | 90 | >99 | 1.0 M | High |
| Microbial Reduction | 70 | >99 | 50 mM | Moderate |
| Lipase Resolution | 45 | 77–91 | 100 mM | Low |
| Epoxide Hydrolysis | – | – | – | Experimental |
| Chiral Sulfonamide | 62 | 94 | 0.5 M | Moderate |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing (S)-1-(3-Methylphenyl)-1,2-ethanediol with high enantiomeric purity?
- Methodological Answer : Enantiopure synthesis can be achieved via microbial resolution using Sphingomonas sp. HXN-200, which selectively oxidizes one enantiomer of racemic diols, yielding >98% ee. This approach is scalable and avoids traditional chiral auxiliaries . Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP-Ru complexes) can be optimized by adjusting solvent polarity and reaction temperature to enhance stereoselectivity.
Q. Which spectroscopic techniques are most reliable for structural characterization of (S)-1-(3-Methylphenyl)-1,2-ethanediol?
- Methodological Answer :
- NMR : Use H and NMR with 2D experiments (COSY, HSQC) to assign hydroxyl and methylphenyl proton signals.
- IR Spectroscopy : Identify hydroxyl stretches (~3200–3500 cm) and aryl C–H bending modes (~700–800 cm).
- X-ray Crystallography : Co-crystallize with stabilizing agents (e.g., sucrose) to resolve absolute configuration, as demonstrated for related diols in enzyme-substrate studies .
Q. How can researchers assess the biological activity of (S)-1-(3-Methylphenyl)-1,2-ethanediol in preliminary assays?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against serine hydrolases or oxidoreductases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate).
- Cellular Uptake Studies : Radiolabel the diol with and quantify intracellular accumulation in model cell lines.
- Comparative Analysis : Benchmark activity against structurally similar diols (e.g., 1-(4-Chlorophenyl)-1,2-ethanediol) to identify substituent effects .
Advanced Research Questions
Q. How can conformational dynamics of (S)-1-(3-Methylphenyl)-1,2-ethanediol be studied under varying experimental conditions?
- Methodological Answer :
- Infrared Matrix Isolation : Trap the compound in argon matrices at 10 K and irradiate with tunable IR lasers to induce and monitor conformational isomerization (e.g., gauche to trans transitions) .
- Computational Modeling : Perform ab initio calculations (MP2/6-31G**) to map energy barriers between conformers and validate with experimental rotational constants.
Q. What strategies resolve contradictions in reported biological activities between (S)-1-(3-Methylphenyl)-1,2-ethanediol and its analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. chloro groups) and measure binding affinities using surface plasmon resonance (SPR).
- Meta-Analysis : Cross-reference bioactivity data from analogs (e.g., 1-(4-Methylphenyl)-1,2-ethanediol) to identify trends in logP and steric effects .
- Dose-Response Validation : Replicate conflicting assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate experimental variables.
Q. How can researchers elucidate the interaction mechanisms of (S)-1-(3-Methylphenyl)-1,2-ethanediol with biological targets?
- Methodological Answer :
- Crystallographic Studies : Co-crystallize the diol with target enzymes (e.g., SgcC5) using substrate mimics (e.g., (R)-1-(2-naphthyl)-1,2-ethanediol) to resolve binding modes. Refine structures via molecular replacement and analyze hydrogen-bonding networks with LigPlot+ .
- Kinetic Isotope Effects (KIE) : Compare ratios using deuterated vs. protiated diols to probe rate-limiting steps in enzymatic oxidation .
Q. What analytical approaches are suitable for studying the periodate oxidation kinetics of (S)-1-(3-Methylphenyl)-1,2-ethanediol?
- Methodological Answer :
- Finite Difference Simulation (FDS) : Model complex formation and dissociation rates at varying pH (1.08 vs. 5.4) and temperatures (15–35°C). Compare to ethanediol’s reaction profile to identify methylphenyl substituent effects .
- Stopped-Flow Spectroscopy : Monitor IO consumption at 290 nm to derive second-order rate constants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
